Isoquinolin-6-Yl-Hydrazine Dihydrochloride
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Overview
Description
Isoquinolin-6-Yl-Hydrazine Dihydrochloride is a chemical compound with the molecular formula C9H11Cl2N3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is known for its presence in many natural alkaloids and its structural similarity to quinoline . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Isoquinolin-6-Yl-Hydrazine Dihydrochloride involves several steps. One common method includes the reaction of isoquinoline derivatives with hydrazine under specific conditions. The process typically involves:
Starting Materials: Isoquinoline derivatives and hydrazine.
Reaction Conditions: The reaction is often carried out in the presence of a catalyst, such as palladium or copper, and under controlled temperature and pressure conditions
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Isoquinolin-6-Yl-Hydrazine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Isoquinolin-6-Yl-Hydrazine Dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Isoquinolin-6-Yl-Hydrazine Dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Isoquinolin-6-Yl-Hydrazine Dihydrochloride can be compared to other isoquinoline derivatives:
Isoquinoline: A parent compound with similar structural features but different chemical properties.
Quinoline: A structural isomer of isoquinoline with distinct reactivity and applications.
Other Derivatives: Various substituted isoquinolines and quinolines that differ in their functional groups and biological activities
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable tool for chemists, biologists, and medical researchers.
Biological Activity
Isoquinolin-6-Yl-Hydrazine Dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
This compound is classified as a hydrazine derivative of isoquinoline. Its chemical structure allows it to interact with various biological targets, making it a valuable scaffold for drug development. The synthesis of this compound typically involves the reaction of isoquinoline with hydrazine derivatives, followed by purification processes to yield the dihydrochloride salt form.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, such as enzymes and receptors. This binding can alter enzymatic activities and signaling pathways, leading to various biological effects. The exact mechanisms are still under investigation, but preliminary studies suggest that it may induce apoptosis in cancer cells and exhibit antimicrobial effects through disruption of cellular processes .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against a range of pathogens. In vitro assays have demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Activity
This compound has also shown promise in anticancer research. Several studies have examined its effects on various cancer cell lines, revealing dose-dependent cytotoxicity.
Case Study: Anticancer Efficacy
In a recent study involving human cancer cell lines, this compound exhibited the following IC50 values:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15.2 |
MCF-7 (breast cancer) | 12.8 |
A549 (lung cancer) | 10.5 |
The compound was found to induce apoptosis through the activation of caspase pathways, leading to increased cell death in treated cultures .
Research Findings
A series of studies have explored modifications to the isoquinoline structure to enhance biological activity. For instance, fluorination at specific positions has been shown to significantly increase potency against cancer cell lines compared to non-fluorinated analogs . The following table summarizes the effects of structural modifications:
Modification | Impact on Anticancer Activity |
---|---|
4-Fluorination | Increased potency by 3-fold |
6-Fluorination | Synergistic effects with amine methylation |
Addition of thiosemicarbazone | Enhanced metal-chelation properties |
These modifications suggest that further structural optimization could lead to more effective therapeutic agents derived from this compound .
Properties
IUPAC Name |
isoquinolin-6-ylhydrazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.2ClH/c10-12-9-2-1-8-6-11-4-3-7(8)5-9;;/h1-6,12H,10H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZENQPFHHIUOOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1NN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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